molecular formula C16H13NO4 B14251156 2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one CAS No. 184245-11-2

2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one

Katalognummer: B14251156
CAS-Nummer: 184245-11-2
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: PWEKKTOPKLNHJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methoxy-3-(4-aminophenyl)-1-phenylprop-2-en-1-one.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s bioactivity may be attributed to its ability to interact with enzymes and receptors, leading to the modulation of biological processes. For example, its anticancer activity could be related to the inhibition of specific enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-3-(4-aminophenyl)-1-phenylprop-2-en-1-one: A reduced form with an amino group instead of a nitro group.

    2-Hydroxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: A hydroxylated derivative.

    2-Methoxy-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one: A halogenated derivative.

Uniqueness

2-Methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties

Eigenschaften

CAS-Nummer

184245-11-2

Molekularformel

C16H13NO4

Molekulargewicht

283.28 g/mol

IUPAC-Name

2-methoxy-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H13NO4/c1-21-15(16(18)13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h2-11H,1H3

InChI-Schlüssel

PWEKKTOPKLNHJI-UHFFFAOYSA-N

Kanonische SMILES

COC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.